molecular formula C18H18O3 B3106390 (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 158575-01-0

(2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B3106390
CAS RN: 158575-01-0
M. Wt: 282.3 g/mol
InChI Key: TVLSWWNGJQOGJQ-AWNIVKPZSA-N
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Description

(2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science.

Scientific Research Applications

Nonlinear Optical Properties

The novel chalcone derivatives, including (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, have been studied for their nonlinear optical properties. Investigations using the Z-scan technique and Density Functional Theory (DFT) methods revealed significant third-order nonlinear optical properties. These properties make such compounds suitable for applications in photonic devices and optical limiters (Mathew et al., 2019).

Crystal Packing Interactions

Research on related chalcone derivatives has highlighted the importance of N⋯π and O⋯π interactions in their crystal packing. These interactions, rather than direct hydrogen bonding, play a crucial role in the structural arrangement of such compounds. This understanding is vital for designing materials with specific crystalline properties (Zhang et al., 2011).

Structural Analysis and Stability

Extensive structural investigation through X-ray crystallography, spectroscopic methods, and DFT calculations has been conducted on similar compounds. These studies provide insights into the optimized geometry, vibrational modes, and stability of the molecules, which are essential for understanding their physical and chemical behavior (Venkatesan et al., 2016).

Antimicrobial Activity

Some chalcone derivatives have been synthesized and characterized for their potential antimicrobial activity. Studies suggest that these compounds exhibit moderate antimicrobial effects against selected pathogens, making them candidates for further exploration in medicinal chemistry (Sadgir et al., 2020).

properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-21-17-11-7-15(8-12-17)18(19)13-6-14-4-9-16(20-2)10-5-14/h4-13H,3H2,1-2H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLSWWNGJQOGJQ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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